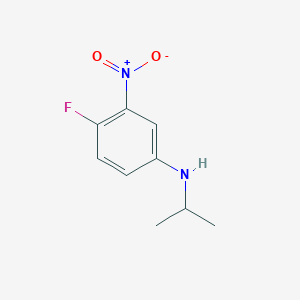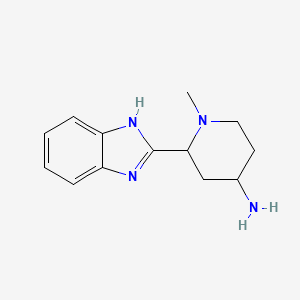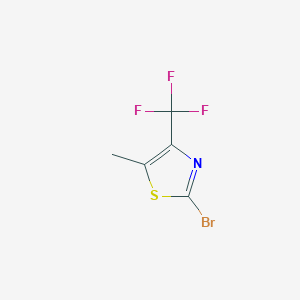
N4-Acetyl-2'-O-tert-butyldimethylsilylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine is a modified nucleoside that has garnered significant attention due to its anticancer and antiviral properties. It inhibits the production of DNA, RNA, and protein, making it a valuable compound for research and therapeutic development. Additionally, it serves as an activator in the synthesis of oligonucleotides.
Métodos De Preparación
Synthetic Routes:: The synthesis of N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine involves several steps. One common approach includes acetylation of cytidine followed by tert-butyldimethylsilylation at the 2’-hydroxyl position. The tert-butyldimethylsilyl (TBDMS) group provides stability and protection during subsequent reactions.
Reaction Conditions::- Acetylation: Acetic anhydride or acetyl chloride in a suitable solvent (e.g., pyridine).
- TBDMS Protection: TBDMS chloride or TBDMS triflate in an aprotic solvent (e.g., dichloromethane).
Industrial Production:: While industrial-scale production details are proprietary, laboratories often employ similar synthetic routes with optimized conditions.
Análisis De Reacciones Químicas
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine undergoes various reactions:
Hydrolysis: Removal of the acetyl group under basic conditions.
De-silylation: Cleavage of the TBDMS group using fluoride sources.
Nucleophilic Substitution: Reactions with nucleophiles (e.g., amines) at the 4-position.
Oxidation/Reduction: Transformations of the cytidine base.
Common reagents include sodium hydroxide, tetrabutylammonium fluoride, and various oxidants/reductants. Major products include deprotected cytidine derivatives.
Aplicaciones Científicas De Investigación
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine finds applications in:
Antiviral Research: Investigating its efficacy against RNA viruses, including hepatitis C virus.
Oligonucleotide Synthesis: As an activator for constructing modified oligonucleotides.
Cancer Studies: Inhibiting leukemia cell growth in vitro.
Mecanismo De Acción
The compound likely interferes with viral RNA replication and protein synthesis. Its molecular targets and pathways are actively researched.
Comparación Con Compuestos Similares
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine stands out due to its unique combination of acetylation and TBDMS protection. Similar compounds include N4-Acetyl-5’-O-tert-butyldimethylsilylcytidine , which shares some properties but differs in the position of the protecting group.
Propiedades
Fórmula molecular |
C17H29N3O6Si |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
N-[1-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C17H29N3O6Si/c1-10(22)18-12-7-8-20(16(24)19-12)15-14(13(23)11(9-21)25-15)26-27(5,6)17(2,3)4/h7-8,11,13-15,21,23H,9H2,1-6H3,(H,18,19,22,24) |
Clave InChI |
FFPMJMDVFALXLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid](/img/structure/B12097957.png)



![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)
![tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B12097991.png)

![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)

![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)
